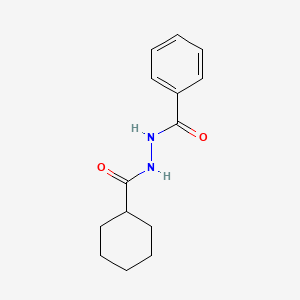
1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazine core substituted with benzylphenoxy and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazine core, followed by the introduction of the benzylphenoxy and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzylphenoxy or methylphenyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Benzylphenoxy)-4-(4-chlorophenyl)phthalazine
- 1-(4-Benzylphenoxy)-4-(4-nitrophenyl)phthalazine
- 1-(4-Benzylphenoxy)-4-(4-methoxyphenyl)phthalazine
Uniqueness
1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine is unique due to the presence of the methylphenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds with different substituents, it may exhibit distinct biological activities and chemical behavior, making it a valuable compound for various research applications.
特性
分子式 |
C28H22N2O |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
1-(4-benzylphenoxy)-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C28H22N2O/c1-20-11-15-23(16-12-20)27-25-9-5-6-10-26(25)28(30-29-27)31-24-17-13-22(14-18-24)19-21-7-3-2-4-8-21/h2-18H,19H2,1H3 |
InChIキー |
BOEPXTRAJAFYTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12166754.png)

![5-(3-bromophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12166766.png)
![N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide](/img/structure/B12166770.png)
![3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B12166776.png)

![(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide](/img/structure/B12166781.png)
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12166783.png)
![N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12166785.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12166786.png)
![4-{[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12166791.png)


![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)
